

# AZ505: A Comprehensive Technical Guide to a Selective SMYD2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

AZ505 is a potent and selective small molecule inhibitor of SET and MYND domain-containing protein 2 (SMYD2), a lysine methyltransferase implicated in various cellular processes and diseases, including cancer and fibrosis. This document provides an in-depth technical overview of the chemical structure, properties, mechanism of action, and pharmacological effects of AZ505 based on currently available preclinical data. Detailed summaries of its biochemical and cellular activities, along with insights into its effects in in vivo models, are presented. Methodological summaries for key experiments are provided to facilitate further research and development.

## **Chemical Structure and Properties**

**AZ505**, with the IUPAC name N-cyclohexyl-3-[[2-(3,4-dichlorophenyl)ethyl]amino]-N-[2-[[2-(5-hydroxy-3-oxo-2H-1,4-benzoxazin-8-yl)ethyl]amino]ethyl]propanamide, is a complex molecule identified through high-throughput screening.[1][2] Its chemical and physical properties are summarized in the table below.



| Property          | Value                                                                                                                               | Reference(s) |  |
|-------------------|-------------------------------------------------------------------------------------------------------------------------------------|--------------|--|
| IUPAC Name        | N-cyclohexyl-3-[[2-(3,4-dichlorophenyl)ethyl]amino]-N-[2-[[2-(5-hydroxy-3-oxo-2H-1,4-benzoxazin-8-yl)ethyl]amino]ethyl]propanami de | [3]          |  |
| CAS Number        | 1035227-43-0                                                                                                                        | [1][4]       |  |
| Molecular Formula | C29H38Cl2N4O4                                                                                                                       | [4][5]       |  |
| Molecular Weight  | 577.54 g/mol                                                                                                                        | [4]          |  |
| SMILES            | O=C(N(C1CCCC1)CCNCCC<br>2=C(OCC(N3)=O)C3=C(O)C=<br>C2)CCNCCC4=CC=C(Cl)C(Cl)<br>=C4                                                  | [4]          |  |
| Appearance        | Off-white to light brown solid                                                                                                      | [4]          |  |
| Solubility        | Soluble in DMSO                                                                                                                     | [2]          |  |

#### **Mechanism of Action**

**AZ505** is a potent and highly selective inhibitor of the histone methyltransferase SMYD2.[1][4] Its mechanism of action is characterized by the following key features:

- Substrate-Competitive Inhibition: **AZ505** acts as a substrate-competitive inhibitor, binding to the peptide-binding groove of SMYD2.[6][7] This mode of action prevents the natural substrate, such as histone H3 or p53, from accessing the active site.
- High Potency and Selectivity: AZ505 exhibits a half-maximal inhibitory concentration (IC50) of 0.12 μM for SMYD2.[1][4][8] It displays remarkable selectivity, being over 600-fold more potent for SMYD2 than for other histone methyltransferases like SMYD3, DOT1L, and EZH2. [4][8]
- Modulation of Cellular Pathways: By inhibiting SMYD2, AZ505 influences a variety of downstream signaling pathways involved in cell growth, proliferation, and pathogenesis. It



has been shown to decrease the expression of c-Myc in prostate cancer cells and reduce the methylation and phosphorylation of STAT3 and p65 in breast cancer cells.[4]



Click to download full resolution via product page

Figure 1: Mechanism of action of AZ505 as a selective SMYD2 inhibitor.

# **Pharmacological Properties**

Preclinical studies have demonstrated the pharmacological effects of **AZ505** in various disease models.

# **Anti-Cancer Activity**

 In Vitro: AZ505 has been shown to inhibit the proliferation of various cancer cell lines, including prostate and breast cancer cells.[4]



In Vivo: In a triple-negative breast cancer (TNBC) xenograft model, AZ505 significantly reduced tumor growth.[1] Similarly, in prostate cancer models, pharmacological inhibition of SMYD2 with AZ505 repressed cancer cell growth both in vitro and in vivo.[9]

#### **Anti-Fibrotic Effects**

Peritoneal Fibrosis: In a mouse model of chlorhexidine gluconate-induced peritoneal fibrosis,
AZ505 attenuated peritoneal thickening, and reduced the expression of collagen I and fibronectin.[2] It also inhibited epithelial-to-mesenchymal transition (EMT), inflammation, and angiogenesis in the peritoneum.[2]

#### **Effects on Bone Metabolism**

- In Vitro: **AZ505** was found to promote osteoblast differentiation and inhibit osteoclast formation in cell cultures.[3]
- In Vivo: Paradoxically, in vivo administration of AZ505 in mice led to a significant decrease in trabecular bone mass.[3] This was attributed to a potent stimulation of RANKL expression in osteoblasts, highlighting the complexity of its effects on bone metabolism and the importance of in vivo validation.[3]



| Pharmacological<br>Effect                  | Model                                                                     | Key Findings                                                                  | Reference(s) |
|--------------------------------------------|---------------------------------------------------------------------------|-------------------------------------------------------------------------------|--------------|
| Anti-Cancer                                | Triple-Negative Breast<br>Cancer (TNBC)<br>Xenograft                      | Significantly reduced tumor growth                                            | [1]          |
| Prostate Cancer Cells (in vitro & in vivo) | Repressed cancer cell growth                                              | [9]                                                                           |              |
| Anti-Fibrotic                              | Peritoneal Fibrosis<br>(mouse model)                                      | Attenuated peritoneal fibrosis, inhibited EMT, inflammation, and angiogenesis | [2]          |
| Bone Metabolism                            | Osteoblast/Osteoclast<br>Cultures (in vitro)                              | Promoted osteoblast differentiation, inhibited osteoclast formation           | [3]          |
| Mouse Model (in vivo)                      | Decreased trabecular<br>bone mass due to<br>increased RANKL<br>expression | [3]                                                                           |              |

# **Experimental Protocols**

Detailed experimental protocols for the synthesis of **AZ505** are not publicly available. The compound was identified through a high-throughput screening process. However, based on published studies, the following outlines the general methodologies used to characterize **AZ505**.

## **SMYD2 Inhibition Assay**

A common method to assess SMYD2 inhibitory activity is a biochemical assay that measures the transfer of a methyl group from a donor (e.g., S-adenosyl-L-methionine, SAM) to a substrate peptide (e.g., a p53-derived peptide). The protocol generally involves:



- Incubating recombinant SMYD2 enzyme with the substrate peptide and a methyl donor (often radiolabeled) in the presence of varying concentrations of the test compound (AZ505).
- Stopping the reaction and separating the methylated product from the unreacted substrate.
- Quantifying the amount of methylated product, often through scintillation counting or fluorescence-based detection methods.
- Calculating the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.



Click to download full resolution via product page

Figure 2: General workflow for an in vitro SMYD2 inhibition assay.

# **Cell-Based Proliferation Assays**

To determine the effect of **AZ505** on cancer cell proliferation, standard cell viability assays are employed:

- Seeding cancer cells (e.g., PC3, DU145, MDA-MB-231) in multi-well plates.
- Treating the cells with a range of concentrations of **AZ505** or a vehicle control (DMSO).
- Incubating the cells for a specified period (e.g., 48-72 hours).



- Assessing cell viability using colorimetric or luminescent assays such as MTT, XTT, or CellTiter-Glo.
- Measuring the absorbance or luminescence, which correlates with the number of viable cells.
- Calculating the GI50 (concentration for 50% growth inhibition) or IC50 values.

#### In Vivo Xenograft Studies

The anti-tumor efficacy of **AZ505** in vivo is typically evaluated using xenograft models:

- Implanting human cancer cells (e.g., TNBC cells) subcutaneously into immunocompromised mice.
- Allowing tumors to grow to a palpable size.
- Randomizing mice into treatment and control groups.
- Administering AZ505 (e.g., via intraperitoneal injection) or a vehicle control at a specified dose and schedule.
- Monitoring tumor volume and body weight regularly.
- At the end of the study, excising tumors for weighing and further analysis (e.g., histology, biomarker analysis).

## Conclusion

**AZ505** is a valuable research tool for studying the biological roles of SMYD2. Its high potency and selectivity make it a suitable probe for elucidating the downstream consequences of SMYD2 inhibition in various cellular contexts. The preclinical data suggest its potential as a therapeutic agent in oncology and fibrotic diseases. However, the unexpected in vivo effects on bone metabolism underscore the importance of comprehensive in vivo studies to fully understand the pharmacological profile of this compound. Further research is warranted to explore its therapeutic potential, including detailed pharmacokinetic, pharmacodynamic, and toxicology studies, which will be crucial before any potential clinical investigation. As of the



current literature review, there is no publicly available information on clinical trials involving **AZ505**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. apexbt.com [apexbt.com]
- 2. SMYD2 Inhibition Downregulates TMPRSS2 and Decreases SARS-CoV-2 Infection in Human Intestinal and Airway Epithelial Cells PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Effects of the Lysine Methyltransferase Inhibitor AZ505 on Bone Metabolism PMC [pmc.ncbi.nlm.nih.gov]
- 5. (R)-N-cyclohexyl-3-((3,4-dichlorophenethyl)amino)-N-(2-((2-hydroxy-2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-8-yl)ethyl)amino)ethyl)propanamide | C29H38Cl2N4O4 | CID 91757965 PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. lab-chemicals.com [lab-chemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. Cell-based assays to support the profiling of small molecules with histone methyltransferase and demethylase modulatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Novel Inhibitor of Methyltransferase SMYD2, AZ505 Protects Against Peritoneal Fibrosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [AZ505: A Comprehensive Technical Guide to a Selective SMYD2 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b519963#the-chemical-structure-and-properties-of-az505]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com